N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide
CAS No.: 946249-87-2
Cat. No.: VC4652344
Molecular Formula: C17H18F2N2O4S2
Molecular Weight: 416.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946249-87-2 |
|---|---|
| Molecular Formula | C17H18F2N2O4S2 |
| Molecular Weight | 416.46 |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-5-7-14(11-16(12)21)20-27(24,25)17-10-13(18)6-8-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3 |
| Standard InChI Key | PVNSHUGXKORGHQ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Introduction
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are widely studied due to their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article explores the compound's structural properties, synthesis pathways, and potential biological significance.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions combining quinoline derivatives with sulfonamide precursors. A generalized pathway includes:
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Formation of Tetrahydroquinoline Core: Catalytic hydrogenation of quinoline derivatives to yield the tetrahydroquinoline backbone.
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Introduction of Ethanethiosulfonate Group: Reaction with ethanesulfonyl chloride under basic conditions.
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Attachment of Difluorobenzene-Sulfonamide Moiety: Coupling with difluorobenzenesulfonyl chloride using a nucleophilic substitution mechanism.
Biological Significance
4.1 Pharmacological Potential
Sulfonamides have demonstrated wide-ranging biological activities:
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Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase in bacterial folate biosynthesis.
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Anticancer Potential: Fluorinated sulfonamides are being investigated for their ability to disrupt tumor cell metabolism.
Although specific data on this compound’s bioactivity is unavailable from current sources, its structural features suggest potential applications in drug discovery.
Analytical Data
| Parameter | Details |
|---|---|
| Melting Point | Not reported |
| Solubility | Likely soluble in polar solvents |
| Purity | High purity required for pharmacological studies |
Research Findings
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Antimicrobial assays against Gram-positive and Gram-negative bacteria.
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In vitro anticancer screening using cell lines such as MCF7 (breast cancer).
Further studies are needed to confirm these activities for this compound.
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